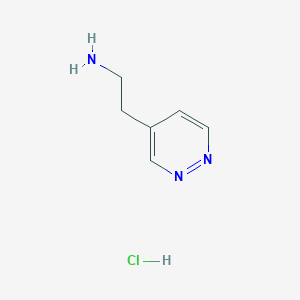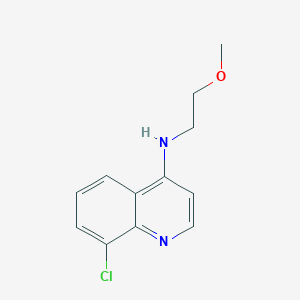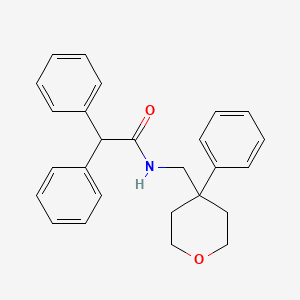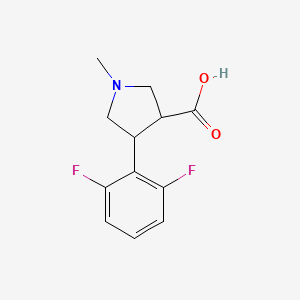
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring
Métodos De Preparación
The synthesis of 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of pyrrolopyrazine derivatives, which can be synthesized through cyclization, ring annulation, and other methods .
Análisis De Reacciones Químicas
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and protein binding. In medicine, 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is investigated for its potential therapeutic effects, particularly in the development of new drugs. Additionally, it has industrial applications in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinases, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can potentially exert anti-cancer effects. The exact pathways and molecular targets involved depend on the specific context and application.
Comparación Con Compuestos Similares
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects . The unique structural features of this compound make it distinct and potentially useful for specific applications.
Propiedades
Fórmula molecular |
C12H13F2NO2 |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13F2NO2/c1-15-5-7(8(6-15)12(16)17)11-9(13)3-2-4-10(11)14/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
Clave InChI |
GDQPWBOVIMUXML-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C(=O)O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


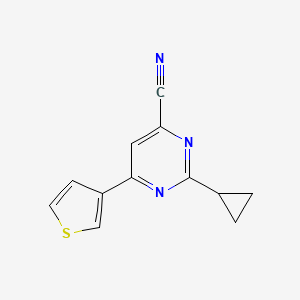
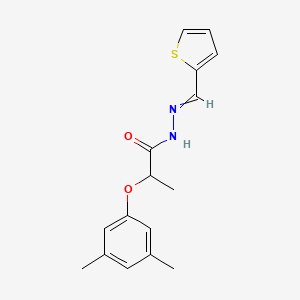
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)

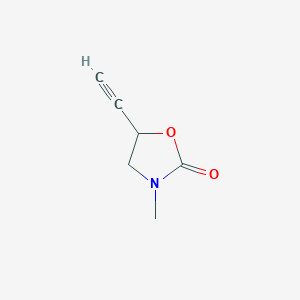
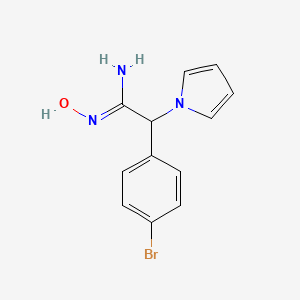
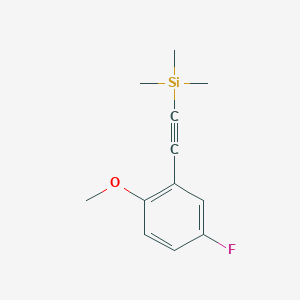


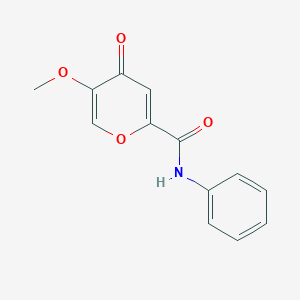
![7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14871290.png)
